2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17937574
InChI: InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid

CAS No.:

Cat. No.: VC17937574

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid -

Specification

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid
Standard InChI InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)
Standard InChI Key NZOXDDPFTMVVMH-UHFFFAOYSA-N
Canonical SMILES CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid, reflecting its stereochemistry and functional groups. Its molecular formula is C₂₁H₂₃NO₅, with a molecular weight of 369.4 g/mol. The structure integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methylamino moiety, and a methoxybutanoic acid backbone (Figure 1).

Table 1: Key Identifiers of the Compound

PropertyValue
CAS Number1979169-11-3
Molecular FormulaC₂₁H₂₃NO₅
Molecular Weight369.4 g/mol
IUPAC Name(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid
SMILESCN(C@@HC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Stereochemical and Conformational Analysis

The compound exhibits a chiral center at the second carbon of the butanoic acid chain, conferring an (S)-configuration. This stereochemistry is critical for its role in peptide synthesis, ensuring compatibility with natural L-amino acids. The Fmoc group adopts a planar conformation due to aromatic stacking, while the methoxy group enhances solubility in organic solvents .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Protection of L-Homoserine: L-Homoserine is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) to introduce the Fmoc group at the amino terminus.

  • N,O-Dimethylation: The protected homoserine undergoes methylation using methyl iodide (CH₃I) under alkaline conditions to install the methyl groups on the nitrogen and oxygen atoms.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Fmoc ProtectionFmoc-Cl, NaHCO₃, DMF, 0–5°C, 4 hr85–90
N,O-DimethylationCH₃I, K₂CO₃, DMF, RT, 12 hr75–80

Industrial-Scale Manufacturing

Industrial production employs automated solid-phase peptide synthesizers (SPPS) to achieve high purity (>98%) and scalability. Continuous-flow systems optimize reagent utilization, reducing waste generation.

Applications in Scientific Research

Peptide Synthesis

The compound serves as a building block in SPPS, where the Fmoc group is selectively removed using piperidine, enabling sequential amino acid coupling. Its methoxy side chain minimizes steric hindrance, facilitating efficient chain elongation.

Biochemical Studies

Researchers utilize the compound to:

  • Investigate enzyme-substrate interactions in protease assays.

  • Synthesize fluorogenic peptides for kinetic studies .

Physicochemical Properties

Solubility and Stability

The compound is soluble in dimethylformamide (DMF) and dichloromethane (DCM) but insoluble in water. The Fmoc group confers UV activity (λₘₐₓ = 301 nm), enabling quantitative analysis via HPLC .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 7.58 (t, 2H, Fmoc Ar-H), 4.40 (m, 1H, CH), 3.65 (s, 3H, OCH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, carboxylic acid).

Comparison with Analogous Compounds

Table 3: Functional Group Impact on Reactivity

CompoundFunctional GroupPeptide Coupling Efficiency (%)
Target CompoundMethoxy92
4-Trifluorobutanoic Acid AnalogTrifluoromethyl88
4-tert-Butyl Ester Analog tert-Butyl85

The methoxy group in the target compound enhances nucleophilicity compared to bulkier tert-butyl or electron-withdrawing trifluoromethyl groups .

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